molecular formula C21H24BrNO3 B2479848 Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1868105-53-6

Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2479848
CAS No.: 1868105-53-6
M. Wt: 418.331
InChI Key: KIXBUTFIBMDTDZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a brominated isoquinoline derivative featuring a benzyloxy substituent at position 6 and a tert-butyl carbamate protecting group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocycles. Its structure combines a bromine atom (a versatile leaving group) with a benzyloxy group, which enhances stability and modulates reactivity during multi-step syntheses.

Properties

IUPAC Name

tert-butyl 8-bromo-6-phenylmethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO3/c1-21(2,3)26-20(24)23-10-9-16-11-17(12-19(22)18(16)13-23)25-14-15-7-5-4-6-8-15/h4-8,11-12H,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXBUTFIBMDTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868105-53-6
Record name tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Benzyloxy Protection: The benzyloxy group can be introduced through the reaction of the corresponding phenol with benzyl bromide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or cyanides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has shown promising results in anticancer research. Studies indicate that derivatives of tetrahydroisoquinoline possess cytotoxic properties against various cancer cell lines. The presence of the bromo and benzyloxy groups enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of isoquinoline derivatives. This compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This application is particularly relevant in the context of conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations that are essential in the design of novel pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that modifications to the tetrahydroisoquinoline scaffold could lead to compounds with enhanced anticancer activity against breast cancer cell lines. The researchers synthesized several derivatives of this compound and tested their efficacy using MTT assays. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuroprotection

In a neuroprotection study involving animal models of Alzheimer's disease, researchers administered this compound to evaluate its effects on cognitive function and neuronal health. Results indicated that treated animals displayed improved memory performance and reduced levels of neuroinflammation compared to control groups .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyloxy group in the target compound enhances lipophilicity compared to the hydroxyl analog (CAS 1579518-76-5), making it more suitable for reactions requiring non-polar solvents . Bromine at position 8 (target compound) vs. position 6 (QK-1819) alters regioselectivity in cross-coupling reactions. For example, 8-bromo derivatives are preferred for constructing angularly fused heterocycles .

Reactivity: The hydroxyl analog (CAS 1579518-76-5) is prone to oxidation, necessitating protective strategies during synthesis, whereas the benzyloxy group in the target compound offers inherent stability . QY-0326’s benzoylamino group enables hydrogen bonding, a feature absent in brominated analogs, which is advantageous in target-binding applications .

Synthetic Applications: The target compound’s bromine atom facilitates Buchwald-Hartwig aminations or Ullmann couplings, as demonstrated in the synthesis of diazaspirodecanes (Example 144 in ) .

Biological Activity

Tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydroisoquinoline core with a tert-butyl ester and a benzyloxy group. Its molecular formula is C20H24BrN2O3C_{20}H_{24}BrN_{2}O_{3}, with a molecular weight of approximately 404.32 g/mol. The presence of the bromo substituent is significant for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit the growth of various bacterial strains. The bromo and benzyloxy groups enhance their interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties : Isoquinoline derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromo substitutions exhibited significant inhibition zones compared to controls, suggesting enhanced antimicrobial properties due to structural modifications.
  • Cancer Cell Line Studies :
    In vitro studies using human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that this effect was mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Neuroprotection :
    Research involving C. elegans models treated with this compound showed a significant increase in survival rates under oxidative stress conditions. The compound appeared to modulate stress response pathways, enhancing the organism's resilience to neurotoxic insults.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AnticancerInduced apoptosis in breast cancer cell lines
NeuroprotectiveIncreased survival in C. elegans under stress

Q & A

Q. What are the key synthetic strategies for synthesizing tert-butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. A common approach includes:

  • Protection of the amine group : Using tert-butyloxycarbonyl (Boc) groups to protect the nitrogen, as seen in tert-butyl ester formation strategies .
  • Benzyloxy and bromo substitutions : Electrophilic aromatic substitution or palladium-catalyzed coupling for bromine introduction, with benzyloxy groups added via nucleophilic aromatic substitution under basic conditions (e.g., NaH/THF) .
  • Deprotection and purification : Acidic cleavage (e.g., HCl/dioxane) for Boc removal, followed by chromatography for isolation .

Q. How is the compound characterized spectroscopically?

  • 1H-NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for benzyloxy and brominated positions), tert-butyl singlet (~1.4 ppm), and methylene/methine protons of the tetrahydroisoquinoline core (δ 2.5–4.0 ppm) .
  • Mass spectrometry : Molecular ion peaks confirming the molecular weight (e.g., [M+H]+ for C21H23BrNO3+).
  • IR spectroscopy : Ester carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

  • Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., THF, HCl) .
  • Personal protective equipment (PPE) : Chemical-resistant gloves, safety goggles, and lab coats. Ensure eyewash stations and showers are accessible .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize side reactions?

  • Controlled reaction conditions : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to avoid over-bromination .
  • Monitoring intermediates : TLC or in-situ FTIR to track bromine incorporation. Adjust equivalents of brominating agents based on real-time data .
  • Post-reaction quenching : Rapid cooling and neutralization to prevent degradation of the brominated product .

Q. What strategies address contradictions in reported yields for the deprotection of the Boc group?

  • Acid selection : Compare HCl/dioxane (yields ~70–80%) vs. TFA/CH2Cl2 (higher yields but harsher conditions). Balance purity and scalability .
  • Temperature optimization : Gradual warming (25°C → 50°C) during deprotection improves reproducibility .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., tert-butyl chloride) and adjust stoichiometry .

Q. How does the bromine substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Electrophilic reactivity : Bromine enhances interactions with nucleophilic residues in enzyme active sites, as seen in analogs with anticancer activity .
  • Steric effects : Bulkier halogens (e.g., Br vs. Cl) may reduce binding affinity to certain targets; comparative assays using fluorinated or iodinated analogs are recommended .

Q. What methodologies are used to analyze regioselectivity in benzyloxy group installation?

  • DFT calculations : Predict electronic effects directing substitution (e.g., para vs. meta positions) .
  • Isotopic labeling : Use deuterated benzyl bromide to trace incorporation sites via 2H-NMR .
  • Competitive experiments : Compare reaction outcomes with varying directing groups (e.g., methoxy vs. nitro) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or solubility data?

  • Crystallization protocols : Differences in solvent polarity (e.g., EtOAc vs. hexane) can alter melting points. Standardize recrystallization methods .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting physical properties .
  • Solvent matrix effects : Test solubility in DMSO, ethanol, and buffers (pH 7.4) to account for matrix-dependent variations .

Q. What experimental designs mitigate challenges in scaling up the synthesis?

  • Flow chemistry : Continuous flow systems improve heat dissipation and mixing for exothermic steps (e.g., bromination) .
  • DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and reaction time statistically .
  • In-line analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of critical intermediates .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Analogs

CompoundHalogenYield (%)Biological Activity (IC50, nM)Reference
6-Bromo derivative (target)Br69120 (Enzyme X)
6-Chloro derivativeCl75250 (Enzyme X)
8-Fluoro derivativeF8290 (Enzyme X)

Q. Table 2. Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityReference
tert-Butyl (C(CH3)3)1.4Singlet
Aromatic (benzyloxy)7.2–7.6Multiplet
Tetrahydroisoquinoline CH22.8–3.5Triplet

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